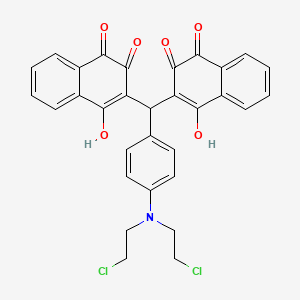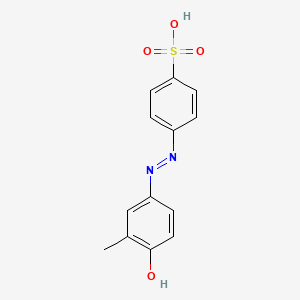
Q107 3,3'-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) is a complex organic compound with the molecular formula C31H23Cl2NO6 and a molecular weight of 576.438 This compound is known for its unique chemical structure, which includes two naphthoquinone moieties linked by a bis(2-chloroethyl)amino group
Preparation Methods
The synthesis of Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) involves several steps. The starting materials typically include 4-bis(2-chloroethyl)aminobenzaldehyde and 2-hydroxy-1,4-naphthoquinone. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their anticancer properties . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Q107 3,3’-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone) can be compared with other similar compounds, such as:
4-Bis(2-chloroethyl)aminobenzaldehyde: This compound shares the bis(2-chloroethyl)amino group but lacks the naphthoquinone moieties.
Nitrogen mustard-based compounds: These compounds have similar anticancer properties due to their ability to form DNA cross-links
Properties
CAS No. |
104398-89-2 |
|---|---|
Molecular Formula |
C31H23Cl2NO6 |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
3-[[4-[bis(2-chloroethyl)amino]phenyl]-(1-hydroxy-3,4-dioxonaphthalen-2-yl)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C31H23Cl2NO6/c32-13-15-34(16-14-33)18-11-9-17(10-12-18)23(24-26(35)19-5-1-3-7-21(19)28(37)30(24)39)25-27(36)20-6-2-4-8-22(20)29(38)31(25)40/h1-12,23,35-36H,13-16H2 |
InChI Key |
FJNWVBPYTRMCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(C3=CC=C(C=C3)N(CCCl)CCCl)C4=C(C5=CC=CC=C5C(=O)C4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)


![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)


